molecular formula C11H9ClN2O2S B8660805 Ethyl 5-(4-chlorophenyl)-1,2,4-thiadiazole-3-carboxylate CAS No. 61689-36-9

Ethyl 5-(4-chlorophenyl)-1,2,4-thiadiazole-3-carboxylate

Cat. No. B8660805
CAS RN: 61689-36-9
M. Wt: 268.72 g/mol
InChI Key: KJCPXZTZWDQJJU-UHFFFAOYSA-N
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Patent
US04115095

Procedure details

A sample of p-chlorobenzonitrile was distilled and then crystallized twice from methylcyclohexane to remove impurities that interfered in the following reaction. A solution of 8.76 g (0.050 mol) of ethyl 2-oxo-1,3,4-oxathiazole-5-carboxylate and 68.8 g (0.50 mol, 10 equiv.) of purified p-chlorobenzonitrile was held at 190° C for 72 hours. The solution, which contained the product in 69% yield, was concentrated under vacuum to 150° C (about 2 torr). The residue was crystallized from heptane (charcoal) to give 8.25 g (61%) of gold crystals, mp 98°-99.5° C. A small sample was crystallized twice from heptane (charcoal) to give a white solid, mp 98°-99.5° C.
Quantity
8.76 g
Type
reactant
Reaction Step One
Quantity
68.8 g
Type
reactant
Reaction Step One
Yield
61%

Identifiers

REACTION_CXSMILES
O=C1[S:6][N:5]=[C:4]([C:7]([O:9][CH2:10][CH3:11])=[O:8])O1.[Cl:12][C:13]1[CH:20]=[CH:19][C:16]([C:17]#[N:18])=[CH:15][CH:14]=1>>[Cl:12][C:13]1[CH:20]=[CH:19][C:16]([C:17]2[S:6][N:5]=[C:4]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[N:18]=2)=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
8.76 g
Type
reactant
Smiles
O=C1OC(=NS1)C(=O)OCC
Name
Quantity
68.8 g
Type
reactant
Smiles
ClC1=CC=C(C#N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
A sample of p-chlorobenzonitrile was distilled
CUSTOM
Type
CUSTOM
Details
crystallized twice from methylcyclohexane
CUSTOM
Type
CUSTOM
Details
to remove impurities that
CUSTOM
Type
CUSTOM
Details
interfered in the following reaction
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under vacuum to 150° C (about 2 torr)
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from heptane (charcoal)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=NC(=NS1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.25 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.